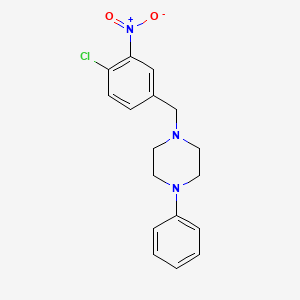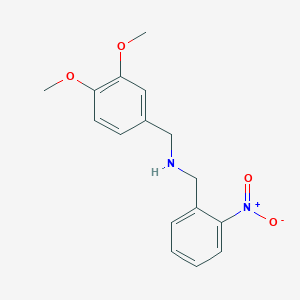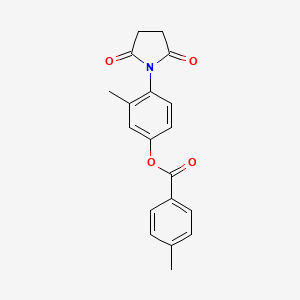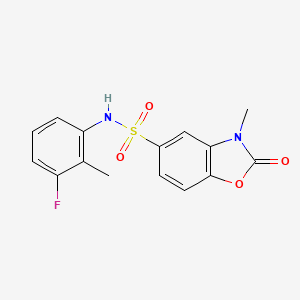![molecular formula C16H17ClN2O B5835937 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5835937.png)
3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide, also known as CDMB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a benzamide derivative that possesses a chloro and dimethylamino group, making it an important molecule for the development of novel drugs, chemical probes, and other biological applications.
作用機序
The mechanism of action of 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins by binding to their active sites. 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can induce cell death in cancer cells by disrupting the cell cycle and causing DNA damage. 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has several advantages for use in lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. Additionally, 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has a high binding affinity for certain enzymes and proteins, making it an effective chemical probe for investigating their biological functions. However, 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide. One area of interest is the development of new therapeutic agents based on 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide. Researchers are investigating the potential of 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide derivatives as anticancer drugs, anti-inflammatory agents, and neuroprotective agents. Another area of interest is the use of 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide as a chemical probe for investigating the functions of different enzymes and proteins. Researchers are exploring the use of 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide in combination with other compounds to enhance its effectiveness and reduce its toxicity. Finally, researchers are investigating the use of 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide as a fluorescent probe for imaging applications in biological systems.
合成法
3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then treated with 4-(dimethylamino)aniline to form 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide. The final product can be purified through recrystallization or column chromatography.
科学的研究の応用
3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has been extensively studied for its potential applications in various scientific fields. It has been used as a chemical probe to investigate the biological functions of different proteins and enzymes. 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has also been investigated for its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. Additionally, 3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide has been used as a fluorescent probe for imaging applications in biological systems.
特性
IUPAC Name |
3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-11-4-5-12(10-15(11)17)16(20)18-13-6-8-14(9-7-13)19(2)3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYADFYXNFHKCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)

![N-cyclohexyl-N'-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5835871.png)
![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)
![4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5835894.png)


![2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5835921.png)

![N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)

![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)